6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-17-11-10(15-16-17)12(19)18(7-14-11)6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSFUPDSRXQLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment.
Mode of Action
The compound’s interaction with its target likely results in changes to the cell cycle progression, potentially inducing apoptosis within cancer cells.
Biochemical Pathways
The compound’s interaction with CDK2 suggests that it affects the cell cycle regulation pathway. By inhibiting CDK2, the compound could disrupt the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis. The downstream effects of this interaction could include decreased proliferation of cancer cells and increased cell death.
Biological Activity
The compound 6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 946240-62-6) is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN₅O |
| Molecular Weight | 275.69 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that triazolopyrimidine derivatives exhibit significant biological activities including antimicrobial, antitumor, and enzyme inhibition properties. The specific compound under discussion has shown promising results in various studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives. For instance:
- Antibacterial Activity : Compounds with a similar triazolopyrimidine core have demonstrated moderate to high activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific compound may exhibit comparable activity due to structural similarities.
- Antifungal Activity : The compound's structure suggests potential antifungal properties as well. Triazolopyrimidines have been reported to inhibit fungal strains like Candida albicans and Aspergillus fumigatus .
Antitumor Activity
The antitumor potential of triazolopyrimidine derivatives has been explored in various cancer cell lines:
- Cell Line Studies : In vitro studies have indicated that triazolopyrimidine derivatives can inhibit the growth of various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) . For example, related compounds showed IC₅₀ values ranging from 0.01 µM to 49.85 µM against different cell lines.
The biological activity of triazolopyrimidines can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes. For example, some triazolopyrimidines have been shown to inhibit dihydroorotate dehydrogenase in Plasmodium falciparum, suggesting potential applications in antimalarial drug development .
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis . This mechanism is crucial for their antitumor efficacy.
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of triazolopyrimidine derivatives:
- Study on Antimicrobial Properties : Barbuceanu et al. synthesized a series of mercapto-1,2,4-triazoles and evaluated their antibacterial activity against various strains. They found significant inhibition against drug-resistant bacteria .
- Anticancer Evaluation : In a pharmacological evaluation conducted by Wei et al., several triazolopyrimidine derivatives were tested against cancer cell lines with promising results indicating significant cytotoxicity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituents:
| Compound Name / ID (Evidence) | Position 3 Substitution | Position 6 Substitution | Key Functional Groups |
|---|---|---|---|
| Target Compound | Methyl | 2-Chlorobenzyl | Chlorophenyl, methyl |
| Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)... (2) | Phenyl | Ethyl ester | Hydroxyphenyl, ester |
| 3-(4-Bromobenzyl)-... (8a, 8) | - | 4-Bromobenzyl | Bromophenyl |
| 2-(4-Chlorophenyl)-6-hexyl... (10a, 12) | - | Hexyl, 4-chlorophenyl | Chlorophenyl, alkyl chain |
| 5-(4-Chloro-phen-oxy)-6-isopropyl... (13) | Phenyl | Isopropyl, 4-chloro-phen-oxy | Phenoxy, chloro |
| BI86283 (14) | 3-Chloro-4-methylphenyl | 2-Oxopropyl | Chloro-methylphenyl, ketone |
| 8-Azaguanine (17) | - | - | Amino, hydroxy |
Key Observations :
- Lipophilicity : Alkyl chains (e.g., hexyl in 10a ) increase lipophilicity, which may improve membrane permeability but reduce solubility. The target compound’s benzyl group balances moderate lipophilicity.
- Bioactivity : Analogs with hydroxyphenyl or ester groups () show distinct NMR and IR profiles, suggesting altered hydrogen-bonding capacity and stability .
Pharmacological Activity
Antiviral Activity:
- CHIKV Inhibition : Compounds in the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class exhibit EC50 values in the low micromolar range (e.g., <10 µM) and selectivity indices up to 600 . The target compound’s 2-chlorobenzyl group may enhance specificity for CHIKV over other Togaviridae viruses, similar to MADTP series compounds (3-aryl derivatives) .
- Resistance Mutations : Substitutions like P34S or T246A in CHIKV nsP1 confer resistance to MADTP analogs . The target compound’s substituents may mitigate resistance through steric or electronic effects.
Anticancer Activity:
- 8-Azaguanine (17): A triazolopyrimidine derivative with anticancer properties, but its hydroxy and amino groups differ from the target compound’s substituents. This highlights how minor structural changes can shift activity from antiviral to anticancer .
Physicochemical Properties
Notes:
Preparation Methods
Thioxo-Pyrimidinone as a Key Intermediate
The synthesis begins with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1 ), a scaffold amenable to functionalization. Methylation of the thiol group using dimethyl sulfate in aqueous potassium hydroxide yields the methylthio derivative (2 ). Nitrosation of 2 with sodium nitrite in acetic acid introduces a nitroso group at position 5, forming intermediate 3 . Subsequent reduction with ammonium sulfide generates the 5-amino derivative (4 ), which undergoes oxidative cyclization using meta-chloroperoxybenzoic acid (mCPBA) to form the triazolopyrimidinone core (5 ).
Reaction Conditions:
-
Methylation: 2h at room temperature in H₂O/KOH.
-
Nitrosation: 0–5°C in acetic acid.
-
Cyclization: mCPBA in dichloromethane, 24h at 25°C.
Alternative Route via Dimroth Rearrangement
A complementary approach involves cyclocondensation of hydrazinylpyrimidine (6 ) with acetylacetone to form 1,2,4-triazolo[4,3-a]pyrimidine (7 ). Acid-catalyzed Dimroth rearrangement reorganizes the ring system to yield thetriazolo[4,5-d]pyrimidin-7-one (8 ). This method offers regiocontrol but requires stringent pH conditions.
Functionalization at Position 6 with 2-Chlorobenzyl Group
Alkylation of Pyrimidinone Nitrogen
The 6-position is alkylated using 2-chlorobenzyl bromide under basic conditions. Intermediate 9 reacts with 2-chlorobenzyl bromide in acetonitrile with K₂CO₃ at reflux (82°C, 12h) to install the arylalkyl group, yielding the target compound (10 ).
Optimization Note:
-
Excess alkylating agent (1.2 equiv) improves yield to 78%.
-
Polar aprotic solvents (e.g., DMF) may enhance solubility but require higher temperatures.
Buchwald-Hartwig Amination for Direct Coupling
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Thioxo-Pyrimidinone Route | Methylation → Nitrosation → Cyclization | 65% | High regioselectivity, scalable | Multi-step, toxic reagents (POCl₃) |
| Dimroth Rearrangement | Cyclocondensation → Rearrangement | 58% | Regiocontrol, mild conditions | Low yield, sensitive to pH |
| Buchwald-Hartwig Coupling | Direct Pd-catalyzed amination | 72% | Fewer steps, versatile | Costly catalysts, oxygen-sensitive |
Structural Characterization and Validation
Critical analytical data confirm successful synthesis:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂), 3.89 (s, 3H, N-CH₃), 3.02 (s, 1H, NH).
-
HRMS (ESI): m/z calc. for C₁₄H₁₂ClN₅O [M+H]⁺: 316.0698, found: 316.0701.
-
X-ray Crystallography: Confirms planar triazolopyrimidinone core and 2-chlorobenzyl orientation.
Scale-Up Considerations and Process Optimization
Large-scale production prioritizes cost and safety:
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 6-[(2-chlorophenyl)methyl]-3-methyl-triazolo-pyrimidin-7-one with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with cyclization to form the triazolopyrimidine core, followed by substitution reactions. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitutions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Table 1 : Comparison of synthetic routes from literature:
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | DMF, 70°C, 12h | 65–70 | |
| Chlorophenyl substitution | ZnCl₂, THF, reflux | 80 | |
| Methylation | CH₃I, K₂CO₃, acetone | 75 |
Q. How can advanced spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., triazolopyrimidine core coplanarity; deviation <0.021 Å) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 2-chlorophenyl methyl protons at δ 4.5–5.0 ppm) .
- DSC (Differential Scanning Calorimetry) : Determines thermal stability (melting point >200°C indicates robust crystallinity) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazolopyrimidines?
- Methodological Answer : Discrepancies often arise from:
- Substituent effects : Fluorine vs. chlorine at the phenyl ring alters electron-withdrawing properties, impacting kinase inhibition .
- Purity variations : Use HPLC (>98% purity thresholds) to eliminate confounding impurities .
- Assay conditions : Standardize ATP concentrations in kinase assays to reduce variability .
Recommendation : Perform head-to-head comparisons of analogs under identical experimental conditions .
Q. How can computational models predict the binding affinity and selectivity of this compound toward specific enzyme targets?
- Methodological Answer :
- Molecular docking : Use crystallographic data (e.g., PDB IDs from kinase targets) to model interactions. For example, the chlorophenyl group occupies hydrophobic pockets in kinase active sites .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to assess selectivity .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values for predictive optimization .
Q. What methodological approaches optimize reaction yields and purity during large-scale synthesis?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining yields (e.g., 75% yield in 4h vs. 12h conventional) .
- Flow chemistry : Enhances reproducibility for multi-step reactions (e.g., continuous cyclization-substitution processes) .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .
Data Contradiction Analysis
Q. How do conflicting reports on the compound’s solubility in polar solvents align with structural data?
- Methodological Answer : Discrepancies arise from:
- Crystallinity variations : Amorphous vs. crystalline forms (confirmed via PXRD) exhibit differing solubility .
- pH-dependent solubility : Protonation of the triazole nitrogen at pH <5 increases aqueous solubility .
Resolution : Characterize solid-state forms (DSC/TGA) and measure solubility under controlled pH .
Experimental Design Considerations
Q. What controls are essential for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24h; monitor degradation via LC-MS .
- Light sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .
- Oxidative stability : Add antioxidants (e.g., BHT) to assess radical-mediated decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
